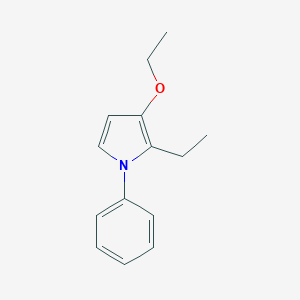
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered nitrogen-containing aromatic rings that are widely recognized for their biological and chemical significance. This particular compound is characterized by the presence of a phenyl group at the first position, an ethyl group at the second position, and an ethoxy group at the third position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of 1-phenyl-2-ethylpyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other substituents using appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrroles depending on the electrophile used.
科学的研究の応用
3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
1-Phenyl-2-ethyl-1H-pyrrole: Lacks the ethoxy group, leading to different chemical properties and reactivity.
1-Phenyl-3-ethoxy-1H-pyrrole: Similar structure but with the ethyl group replaced by an ethoxy group at the third position.
2-Phenyl-3-ethoxy-1H-pyrrole: The phenyl group is at the second position, altering its chemical behavior.
Uniqueness: 3-Ethoxy-2-ethyl-1-phenyl-1H-pyrrole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and ethoxy groups in specific positions enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
190193-01-2 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
3-ethoxy-2-ethyl-1-phenylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChIキー |
FSVHZDDQGRVBKS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
正規SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
同義語 |
1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















